beta-Dihydroequilenin

Antioxidant Research Lipid Peroxidation Cardiovascular Protection

Procure beta-Dihydroequilenin (CAS 1423-97-8) for ERβ-selective studies, exclusive C-4 catechol estrogen metabolism research, and non-receptor-mediated antioxidant assays. This minor CEE component (~5% as sulfate ester) is essential for deconvoluting Premarin pharmacology, offering a unique Δ⁶,⁸-diene structure that cannot be replaced by 17β-estradiol. Ensure your study design encompasses its distinct ER subtype selectivity, slower metabolic clearance, and potent radical-scavenging activity.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
Cat. No. B12324642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Dihydroequilenin
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3
InChIKeyRYWZPRVUQHMJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is beta-Dihydroequilenin? Understanding the Structure and Role of this Equine Estrogen


beta-Dihydroequilenin (17β-dihydroequilenin; CAS 1423-97-8) is a naturally occurring ring B-unsaturated equine estrogen characterized by a Δ⁶,⁸-diene system in ring B, distinguishing it from human estrogens like 17β-estradiol (Δ¹,³,⁵(¹⁰)-estratriene) [1]. As the 17β-reduced metabolite of equilenin, it is a minor but biologically active constituent of conjugated equine estrogens (CEEs, Premarin), representing approximately 5% of the total estrogen composition as its sulfate ester [2]. The compound exhibits estrogen receptor (ER) agonist activity with a distinct pharmacological profile compared to classical estrogens [3].

Why Cannot Generic 17β-Estradiol Replace beta-Dihydroequilenin in Research?


Substituting 17β-estradiol for beta-dihydroequilenin would fundamentally alter experimental outcomes across multiple critical dimensions. Unlike the classical estrogen 17β-estradiol, beta-dihydroequilenin possesses a unique ring B Δ⁶,⁸-diene structure that confers distinct antioxidant properties, differential ER subtype selectivity, and a unique metabolic fate characterized by exclusive C-4 hydroxylation without detectable 2-hydroxylation [1][2]. Furthermore, beta-dihydroequilenin exhibits significantly slower metabolic clearance compared to 17β-estradiol, resulting in prolonged in vivo exposure that cannot be replicated by simple dose adjustment [3]. These compounded differences invalidate 17β-estradiol as an appropriate control or substitute in studies investigating equine estrogen pharmacology, neuroprotection, or cardiovascular effects.

Quantitative Evidence Guide: Differentiating beta-Dihydroequilenin from Analogs


Superior Direct Antioxidant Activity of beta-Dihydroequilenin Compared to Estrone

In a porcine aortic endothelial cell-mediated oxidation assay, beta-dihydroequilenin demonstrated an IC50 of 0.315 µM for inhibiting oxidation, compared to an IC50 of 0.56 µM for estrone, representing a 1.78-fold higher potency [1]. This direct antioxidant activity, attributed to the ring B Δ⁶,⁸-diene structure, is a non-ER-mediated property absent in saturated ring estrogens.

Antioxidant Research Lipid Peroxidation Cardiovascular Protection

Comparable Anti-Inflammatory Efficacy of beta-Dihydroequilenin and 17β-Estradiol at Equimolar Concentration

In IL-1α-stimulated human endothelial cells, beta-dihydroequilenin at 1 µM reduced IL-6, IL-8, and MCP-1 upregulation to near control levels, comparable to 17β-estradiol at the same concentration [1]. In contrast, the 17α-isomer (17α-dihydroequilenin) and δ-8,9-dehydroestrone required a 10-fold higher concentration (10 µM) to achieve similar anti-inflammatory effects, while estrone showed no activity [1]. This establishes beta-dihydroequilenin as equipotent to the gold-standard estrogen in this specific assay.

Inflammation Endothelial Cell Biology Vascular Protection

Differential ERβ Selectivity of beta-Dihydroequilenin Versus ERα Bias of 17β-Estradiol

While 17β-estradiol stimulates ERβ activity at a 5-fold lower level than ERα, beta-dihydroequilenin and other ring B-unsaturated estrogens exhibit a 2- to 4-fold greater affinity for ERβ than ERα [1]. This inverted ER subtype selectivity profile is structurally driven by the Δ⁶,⁸-diene system and represents a fundamental pharmacological distinction between equine and human estrogens.

Estrogen Receptor Pharmacology Tissue-Selective Estrogens SERM Research

Slower Metabolic Clearance of beta-Dihydroequilenin Compared to 17β-Estradiol

The metabolic clearance rate (MCR) of beta-dihydroequilenin is 1,252 L/day/m², which is approximately 2.16-fold higher than that of 17β-estradiol (580 L/day/m²) [1]. This difference reflects the distinct pharmacokinetic handling of ring B-unsaturated versus ring B-saturated estrogens. Furthermore, 17β-reduced metabolites like beta-dihydroequilenin are cleared from blood at a slower rate than their corresponding 17-keto derivatives, with the extent of 17β-activation being nearly 10-fold higher for ring B-unsaturated estrogens in postmenopausal women [2].

Pharmacokinetics Estrogen Metabolism In Vivo Exposure

Unique C-4-Specific Hydroxylation Pathway of beta-Dihydroequilenin Versus Mixed 2-/4-Hydroxylation of 17β-Estradiol

In microsomal reactions with cDNA-expressed human enzymes, both P450 1A1 and 1B1 catalyze exclusively C-4 hydroxylation of beta-dihydroequilenin, with no detectable 2-hydroxylation [1]. In stark contrast, 17β-estradiol undergoes mixed hydroxylation: P450 1A1 catalyzes predominantly 2-hydroxylation, while P450 1B1 catalyzes predominantly 4-hydroxylation [1]. The 2-hydroxylation pathway, a major route for 17β-estradiol catabolism, is completely absent for beta-dihydroequilenin.

Xenobiotic Metabolism CYP450 Enzymology Catechol Estrogen Formation

Differential Neuroprotective Potency of beta-Dihydroequilenin Against Glutamate Toxicity

In glutamate-induced neurotoxicity assays using PC12 and HT22 neuronal cell lines, beta-dihydroequilenin demonstrated neuroprotective effects in a dose-dependent manner. While all tested equine estrogens (including estrone, 17β-estradiol, equilin, equilenin, and various 17α/17β-dihydro derivatives) exhibited neuroprotective activity, they differed extensively in potency [1]. The study specifically included beta-dihydroequilenin among the panel of compounds evaluated for differential neuroprotective efficacy against glutamate toxicity (EC50 for glutamate-induced cell death: 1.8-3 mM in PC12 cells) [1].

Neuroprotection Excitotoxicity Neurodegenerative Disease Research

Optimal Research and Procurement Scenarios for beta-Dihydroequilenin


Investigating ERβ-Specific Signaling Pathways

For studies requiring selective activation or investigation of ERβ-mediated pathways, beta-dihydroequilenin provides a research tool distinct from ERα-biased 17β-estradiol. The compound's 2- to 4-fold greater affinity for ERβ than ERα (versus 17β-estradiol's 5-fold lower ERβ stimulation) enables experimental designs that cannot be executed with classical estrogens [1]. Researchers procuring this compound should utilize it as a primary test article rather than a control, with 17β-estradiol serving as the comparator for establishing ERα/ERβ differential effects.

CYP450-Mediated Catechol Estrogen Genotoxicity Studies

beta-Dihydroequilenin is uniquely suited for isolating the biological consequences of exclusive C-4 catechol estrogen formation. Unlike 17β-estradiol, which yields both 2-hydroxy and 4-hydroxy metabolites, beta-dihydroequilenin is hydroxylated exclusively at the C-4 position by P450s 1A1 and 1B1 with no detectable 2-hydroxylation [2]. This metabolic exclusivity makes the compound an essential tool for studies investigating 4-hydroxy catechol-mediated DNA adduct formation, redox cycling, and mutagenesis without confounding 2-hydroxylation pathways.

Mechanistic Studies of Non-ER-Mediated Antioxidant Activity

For research focused on non-receptor-mediated antioxidant mechanisms of estrogens, beta-dihydroequilenin offers a 1.78-fold more potent tool than estrone (IC50: 0.315 µM vs. 0.56 µM) [3]. The ring B Δ⁶,⁸-diene structure confers direct radical-scavenging activity independent of ER binding, enabling investigators to dissect receptor-dependent versus receptor-independent protective effects in cardiovascular and neurodegenerative models.

Equine Estrogen Pharmacology and CEE Component Dissection

As a minor but biologically active component (~5% as sulfate ester) of conjugated equine estrogens (Premarin), beta-dihydroequilenin is required for studies aiming to deconvolute the complex pharmacological matrix of CEEs [4]. The compound's distinct pharmacokinetic profile—including its 2.16-fold higher metabolic clearance rate compared to 17β-estradiol and its role as a 17β-reduced metabolite with slower clearance than 17-keto precursors—makes it indispensable for fully characterizing CEE pharmacology and for developing next-generation tissue-selective estrogen formulations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Dihydroequilenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.